molecular formula C₂₆H₂₉NO₂ B1139771 cis-beta-Hydroxy Tamoxifen CAS No. 97151-04-7

cis-beta-Hydroxy Tamoxifen

Cat. No.: B1139771
CAS No.: 97151-04-7
M. Wt: 387.51
Attention: For research use only. Not for human or veterinary use.
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Description

cis-beta-Hydroxy Tamoxifen: is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. This compound is known for its significant role in the metabolic pathway of tamoxifen, contributing to its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-beta-Hydroxy Tamoxifen involves the hydroxylation of tamoxifen. This process can be achieved through various methods, including chemical synthesis and biotransformation. One common approach is the use of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which catalyze the hydroxylation of tamoxifen to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: cis-beta-Hydroxy Tamoxifen undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other metabolites.

    Reduction: Reduction reactions can modify the hydroxyl group, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Enzymes such as cytochrome P450 play a crucial role in the hydroxylation process.

Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated metabolites, which can exhibit different pharmacological activities .

Scientific Research Applications

cis-beta-Hydroxy Tamoxifen has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies of tamoxifen metabolism and its derivatives.

    Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.

    Medicine: Studied for its potential therapeutic effects and its role in overcoming tamoxifen resistance in breast cancer treatment.

    Industry: Utilized in the development of new SERMs and other therapeutic agents.

Mechanism of Action

The mechanism of action of cis-beta-Hydroxy Tamoxifen involves its interaction with estrogen receptors. By binding to these receptors, it modulates their activity, leading to changes in gene expression and cellular responses. This compound can act as an agonist or antagonist, depending on the tissue type and the presence of other co-regulators. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various downstream effectors .

Comparison with Similar Compounds

    4-Hydroxy Tamoxifen: Another active metabolite of tamoxifen with similar estrogen receptor modulating activity.

    Endoxifen: A potent metabolite with higher affinity for estrogen receptors compared to tamoxifen.

    Raloxifene: A SERM with similar therapeutic applications but different chemical structure and pharmacokinetics.

Uniqueness: cis-beta-Hydroxy Tamoxifen is unique due to its specific hydroxylation pattern, which influences its binding affinity and activity at estrogen receptors. This distinct structure contributes to its unique pharmacological profile and potential therapeutic benefits .

Properties

IUPAC Name

(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,28H,17-20H2,1-2H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBHBPMBIXYBK-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCO)/C2=CC=CC=C2)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146254
Record name (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97151-04-7
Record name (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97151-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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